molecular formula C18H17ClFN3O B15020719 N-(2-chloro-6-fluorobenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine

N-(2-chloro-6-fluorobenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine

Cat. No.: B15020719
M. Wt: 345.8 g/mol
InChI Key: MGPQTRJQXNENAU-UHFFFAOYSA-N
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Description

N-(2-chloro-6-fluorobenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-6-fluorobenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the benzyl and imidazole derivatives, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and methylating agents. The reaction conditions may vary, but they generally require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-6-fluorobenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and substituting agents (e.g., alkyl halides). The reaction conditions typically involve controlled temperatures, specific solvents, and the presence of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, reduction may produce hydrogenated compounds, and substitution may result in the formation of new functionalized derivatives.

Scientific Research Applications

N-(2-chloro-6-fluorobenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-chloro-6-fluorobenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzyl and imidazole derivatives, such as:

  • N-(2-chloro-6-fluorobenzyl)-N-(4-methoxybenzyl)amine
  • N-(2-chloro-6-fluorobenzyl)-2-(4-methoxyphenyl)ethanamine

Uniqueness

N-(2-chloro-6-fluorobenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine is unique due to its specific combination of functional groups and its potential applications across various fields. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C18H17ClFN3O

Molecular Weight

345.8 g/mol

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-5-(4-methoxyphenyl)-1-methylimidazol-2-amine

InChI

InChI=1S/C18H17ClFN3O/c1-23-17(12-6-8-13(24-2)9-7-12)11-22-18(23)21-10-14-15(19)4-3-5-16(14)20/h3-9,11H,10H2,1-2H3,(H,21,22)

InChI Key

MGPQTRJQXNENAU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1NCC2=C(C=CC=C2Cl)F)C3=CC=C(C=C3)OC

Origin of Product

United States

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